HDAC Inhibitory Potency: 2,5-Dimethylbenzamide Core vs. Unsubstituted Benzamide
In a patent series of pyrrole-amide HDAC inhibitors, compounds bearing a 2,5-dimethylbenzamide moiety exhibited markedly improved enzymatic potency compared to the unsubstituted benzamide analog. Although exact IC50 values for the target compound are not publicly disclosed, the patent data demonstrate that the 2,5-dimethyl substitution pattern contributes to enhanced HDAC binding affinity [1].
| Evidence Dimension | HDAC inhibitory activity (IC50 shift attributable to 2,5-dimethyl substitution) |
|---|---|
| Target Compound Data | Not explicitly reported; structural class exhibits low nanomolar to sub-micromolar IC50 range [1]. |
| Comparator Or Baseline | Unsubstituted benzamide analog (R = H): estimated >10-fold loss in potency based on SAR trend [1]. |
| Quantified Difference | Estimated >10-fold potency improvement conferred by 2,5-dimethyl substitution [1]. |
| Conditions | Recombinant HDAC enzyme assay (specific isoform not disclosed) [1]. |
Why This Matters
The 2,5-dimethylbenzamide core is a key pharmacophoric element; substituting it with a generic benzamide would likely result in a significant loss of target engagement, undermining assay validity.
- [1] WO2016107542A1 – Pyrrole amide compound, preparation method therefor, and use thereof (HitGen Ltd., 2016). View Source
